molecular formula C11H21NO3 B13558622 tert-Butyl (3-ethyl-3-hydroxycyclobutyl)carbamate CAS No. 2378421-09-9

tert-Butyl (3-ethyl-3-hydroxycyclobutyl)carbamate

Cat. No.: B13558622
CAS No.: 2378421-09-9
M. Wt: 215.29 g/mol
InChI Key: GNRKLGAWXDTQAR-UHFFFAOYSA-N
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Description

tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxycyclobutyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and a cyclobutyl alcohol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis and other biochemical applications.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate moiety can interact with catalytic residues, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1r,3s)-3-hydroxycyclobutyl]carbamate
  • tert-butyl N-[(1r,3s)-3-ethylcyclobutyl]carbamate
  • tert-butyl N-[(1r,3s)-3-hydroxycyclopentyl]carbamate

Uniqueness

tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate is unique due to the presence of both an ethyl group and a hydroxy group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2378421-09-9

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(3-ethyl-3-hydroxycyclobutyl)carbamate

InChI

InChI=1S/C11H21NO3/c1-5-11(14)6-8(7-11)12-9(13)15-10(2,3)4/h8,14H,5-7H2,1-4H3,(H,12,13)

InChI Key

GNRKLGAWXDTQAR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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